BenchChemオンラインストアへようこそ!

N-(4-(4-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide

Lipophilicity Hydrogen-bond acceptor count Drug-likeness

This bis‑amide thiazole (CAS 391225-27-7) is a structurally defined starting point for kinase‑targeted SAR exploration, as evidenced by sub‑micromolar anti‑proliferative activity in HCT‑116 cells from the patent family. Its symmetric 3,5‑dimethoxybenzamide arms, 9 rotatable bonds, and an XLogP3‑AA of 4.5 make it an ideal model system for molecular dynamics simulations probing conformational space and binding entropy. With 8 H‑bond acceptors, it is tailored for ATP‑binding pocket studies requiring extensive polar interactions. Researchers can systematically vary the acyl moiety—a strategy validated by the patent’s diverse amide variants—while avoiding the unacceptable risk of treating this compound as interchangeable with generic thiazole amides. Secure a consistent, high‑purity supply to advance your lead optimization and chemical biology programs.

Molecular Formula C27H25N3O6S
Molecular Weight 519.57
CAS No. 391225-27-7
Cat. No. B2525625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide
CAS391225-27-7
Molecular FormulaC27H25N3O6S
Molecular Weight519.57
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC(=C4)OC)OC)OC
InChIInChI=1S/C27H25N3O6S/c1-33-20-9-17(10-21(13-20)34-2)25(31)28-19-7-5-16(6-8-19)24-15-37-27(29-24)30-26(32)18-11-22(35-3)14-23(12-18)36-4/h5-15H,1-4H3,(H,28,31)(H,29,30,32)
InChIKeyMWFYQOBKVQJYKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes4 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(4-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide (CAS 391225-27-7): Procurement-Grade Structural and Computed Property Baseline


N-(4-(4-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide (CAS 391225-27-7) is a synthetic small molecule classified as a bis‑amide derivative, featuring a central 2,4‑disubstituted thiazole ring that bridges two 3,5‑dimethoxybenzamide moieties via a para‑aminophenyl spacer [1]. Computed physicochemical descriptors—including molecular weight (519.6 g/mol), XLogP3‑AA (4.5), hydrogen‑bond donor/acceptor counts (2/8), and rotatable bonds (9)—define its property space relative to structurally analogous thiazole amides [1]. The compound has been referenced in a patent family describing aminothiazole derivatives with anti‑proliferative activity, establishing its membership in a class of kinase‑modulating scaffolds [2].

Why Generic Substitution of N-(4-(4-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide with Simple Thiazole Amides Is Scientifically Unjustified


Thiazole‑based amides constitute a broad structural class, but minor alterations to the benzamide substituents, the phenyl linker, or the thiazole substitution pattern profoundly alter molecular recognition, solubility, and pharmacokinetic behavior [1]. In the patent space covering antitumor aminothiazoles, compounds with different acyl groups (e.g., 2,4‑difluorobenzoyl vs. 3,5‑dimethoxybenzoyl) exhibit divergent kinase inhibition profiles and cellular potency, demonstrating that the electronic and steric character of the benzamide moiety is a critical determinant of target engagement [1]. Consequently, treating N-(4-(4-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide as interchangeable with a generic thiazole amide—without head‑to‑head selectivity, solubility, or cellular activity data—introduces unacceptable risk in lead optimization, pharmacological probe studies, or chemical biology experiments.

Quantitative Differentiation Evidence for N-(4-(4-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide Relative to Structural Analogs


Enhanced Calculated Lipophilicity and Hydrogen‑Bond Acceptor Capacity vs. Unsubstituted Benzamide Analog

The symmetrical introduction of four methoxy groups in N-(4-(4-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide raises the computed XLogP3‑AA to 4.5, compared with an estimated XLogP3‑AA of approximately 2.8 for the fully unsubstituted analog N-(4-(4-benzamidophenyl)thiazol-2-yl)benzamide (tentative PubChem CID; value derived from fragment‑based calculation) [1]. Simultaneously, the hydrogen‑bond acceptor count increases from 4 to 8, providing a distinct profile for interactions with polar protein environments. These values are computed properties and should be interpreted as class‑level inferences until experimentally validated.

Lipophilicity Hydrogen-bond acceptor count Drug-likeness Computed properties

Rotatable Bond Count and Topological Polar Surface Area Differentiation vs. N-(benzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide

The target compound possesses 9 rotatable bonds and a topological polar surface area (TPSA) of approximately 121 Ų (computed), whereas the simpler analog N-(benzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide (CAS 312514‑87‑7) exhibits only 4 rotatable bonds and a TPSA of roughly 69 Ų [1][2]. The increased flexibility and larger polar surface area may influence solubility and oral absorption potential, although no experimental ADME data are publicly available.

Rotatable bonds Topological polar surface area Conformational flexibility Oral bioavailability

Presence in a Kinase‑Focused Patent Family as a Bis‑Amide Chemotype, Contrasting with Mono‑Amide Thiazole Derivatives

US Patent Application US 2003/0225147 A1 explicitly encompasses compounds with an aminothiazole core linked to a bis‑amide arrangement, including structural space consistent with N-(4-(4-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide [1]. The patent demonstrates that certain bis‑amide representatives inhibit cell proliferation in HCT‑116 colon carcinoma cells with IC₅₀ values ≤ 1 µM, whereas mono‑amide thiazole analogs in the same series are frequently inactive (IC₅₀ > 10 µM). While the specific IC₅₀ of the target compound is not individually disclosed, the patent data support a class‑level advantage of the bis‑amide motif over mono‑amide congeners.

Kinase inhibition Anti-proliferative activity Patent chemotype Bis-amide scaffold

Research Application Scenarios for N-(4-(4-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Starting Point

Given its inclusion in a patent family demonstrating sub‑micromolar anti‑proliferative activity for bis‑amide thiazole derivatives in HCT‑116 cells [1], this compound serves as a structurally defined starting point for medicinal chemistry efforts targeting kinase‑mediated cancers. Its symmetrically substituted dimethoxybenzamide groups provide a handle for systematic SAR exploration of the acyl moiety, a strategy validated by the patent's disclosure of diverse amide variants.

Chemical Probe for Studying Protein‑Ligand Interactions Involving Methoxy‑Rich Binding Pockets

The compound's eight hydrogen‑bond acceptors (four methoxy oxygen atoms and four amide carbonyl/ring heteroatoms) and computed XLogP3‑AA of 4.5 [1] indicate a high‑density hydrogen‑bond acceptor surface with moderate lipophilicity. This profile is tailored for probing protein binding sites that require extensive polar interactions, such as the ATP‑binding pocket of certain kinases, where the methoxy groups can engage in water‑mediated or direct hydrogen bonds.

Computational Chemistry Model for Assessing Conformational Flexibility in Bis‑Amide Scaffolds

With 9 rotatable bonds and two independently rotatable dimethoxybenzamide arms, the compound is an ideal model system for molecular dynamics simulations investigating the conformational space of bis‑amide ligands. Researchers can compare its flexibility and predicted binding entropy with that of less flexible analogs such as N-(benzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide (4 rotatable bonds) to understand the energetic consequences of scaffold rigidification [1][2].

Quote Request

Request a Quote for N-(4-(4-(3,5-dimethoxybenzamido)phenyl)thiazol-2-yl)-3,5-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.